molecular formula C14H19BrN2O2 B8329689 Ethyl 1-(5-bromo-3-pyridyl)-4-methyl-piperidine-4-carboxylate

Ethyl 1-(5-bromo-3-pyridyl)-4-methyl-piperidine-4-carboxylate

Cat. No.: B8329689
M. Wt: 327.22 g/mol
InChI Key: DIISFVIUHBFMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(5-bromo-3-pyridyl)-4-methyl-piperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H19BrN2O2 and its molecular weight is 327.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

ethyl 1-(5-bromopyridin-3-yl)-4-methylpiperidine-4-carboxylate

InChI

InChI=1S/C14H19BrN2O2/c1-3-19-13(18)14(2)4-6-17(7-5-14)12-8-11(15)9-16-10-12/h8-10H,3-7H2,1-2H3

InChI Key

DIISFVIUHBFMLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C2=CC(=CN=C2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methylpiperidine-4-carboxylate hydrochloride (3.6 g, 21.10 mmol) in DMSO (5 mL) was added Cs2CO3 (1.63 g, 5 mmol) at rt. The resulting mixture was stirred at rt for 10 min followed by addition of 3,5-dibromopyridine (1.0 g, 4.20 mmol). The reaction was heated up to 150° C. for 48 h. After completion (by TLC), the reaction mixture was poured into 100 mL of ice-cold water and extracted with EtOAc (3×100 mL). The combined organics were washed with brine, dried over anhydrous Na2SO4, filtered and evaporated under reduced pressure. The crude residue was purified over 100-200 M silica-gel by using 20.0% EtOAc:hexane to obtain a viscous liquid product (0.2 g, 14% yield). MS: 327.08 [M+H]+.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
14%

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